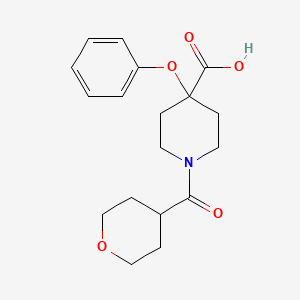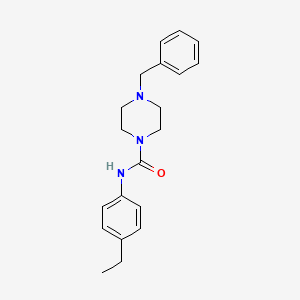
4-phenoxy-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenoxy-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine-4-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PHCCC, and it is a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4).
Mecanismo De Acción
PHCCC acts as a positive allosteric modulator of mGluR4, which is a G protein-coupled receptor that is primarily expressed in the brain. When PHCCC binds to the receptor, it enhances the activity of mGluR4, leading to an increase in the release of GABA, which is an inhibitory neurotransmitter. This results in a decrease in glutamate release, which is an excitatory neurotransmitter. The net effect of PHCCC is to reduce the activity of excitatory neurons and enhance the activity of inhibitory neurons, leading to an overall decrease in neuronal activity.
Biochemical and Physiological Effects:
PHCCC has been shown to have several biochemical and physiological effects, including the modulation of synaptic transmission, the reduction of neuronal excitability, and the enhancement of GABAergic signaling. It has also been shown to have anxiolytic and anti-parkinsonian effects in animal models. Additionally, PHCCC has been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using PHCCC in lab experiments is its specificity for mGluR4. This allows researchers to investigate the specific role of mGluR4 in various neurological disorders. Additionally, PHCCC has a long half-life, which allows for sustained modulation of mGluR4 activity. However, one of the limitations of using PHCCC is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for research on PHCCC. One potential direction is to investigate the role of mGluR4 in other neurological disorders such as Alzheimer's disease and multiple sclerosis. Additionally, researchers may investigate the potential therapeutic applications of PHCCC in these disorders. Another direction is to develop more potent and selective modulators of mGluR4, which may have improved efficacy and safety profiles. Finally, researchers may investigate the use of PHCCC in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of PHCCC involves the reaction of 4-phenoxy-1-piperidin-4-yl-piperidine-4-carboxylic acid with tetrahydro-2H-pyran-4-ylcarbonyl chloride. The reaction is carried out in the presence of a base and a solvent such as dichloromethane or chloroform. The product is then purified using column chromatography, and the final compound is obtained as a white solid.
Aplicaciones Científicas De Investigación
PHCCC has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a significant impact on the central nervous system, particularly in the modulation of glutamate signaling. PHCCC has been used in various studies to investigate the role of mGluR4 in various neurological disorders such as Parkinson's disease, schizophrenia, and anxiety.
Propiedades
IUPAC Name |
1-(oxane-4-carbonyl)-4-phenoxypiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c20-16(14-6-12-23-13-7-14)19-10-8-18(9-11-19,17(21)22)24-15-4-2-1-3-5-15/h1-5,14H,6-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTRBRFVINXKBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CCC(CC2)(C(=O)O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(3-hydroxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5370708.png)
![2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-5-methoxypyridin-4(1H)-one](/img/structure/B5370726.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}-3-piperidinol](/img/structure/B5370727.png)
![2-methyl-5-{1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5370732.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylpyrimidine-5-carboxamide](/img/structure/B5370745.png)
![4-cyano-N,N,3-trimethyl-5-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxamide](/img/structure/B5370753.png)

![(3S*,4S*)-1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidine-3,4-diol](/img/structure/B5370759.png)
![(4aS*,8aR*)-6-[(2-cyclopropyl-6-oxo-1,6-dihydropyrimidin-5-yl)carbonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5370766.png)
![3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370773.png)
![[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B5370775.png)
![2-methyl-4-(4-{[2-(trifluoromethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5370783.png)
![7-ethyl-1-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-3-methyl-6,7-dihydroimidazo[1,5-a]pyrazin-8(5H)-one](/img/structure/B5370790.png)